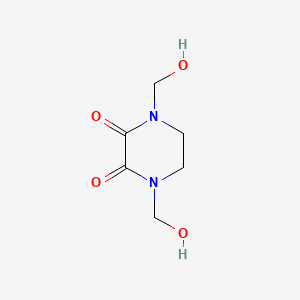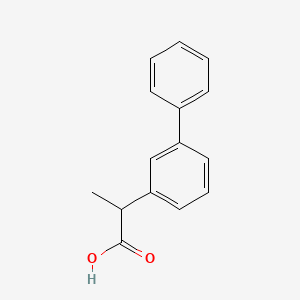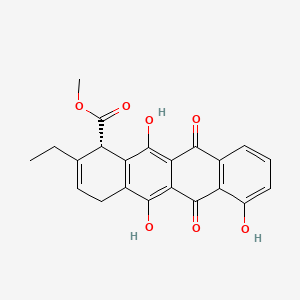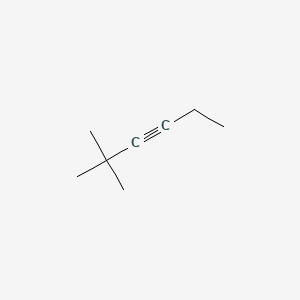
3-Hexyne, 2,2-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-hexyne is an organic compound belonging to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its branched structure, with two methyl groups attached to the second carbon atom of the hexane chain .
准备方法
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-3-hexyne can be synthesized through various methods. One common approach involves the alkylation of acetylide anions. For instance, the reaction between the anion of 3,3-dimethyl-1-butyne and iodoethane can yield 2,2-dimethyl-3-hexyne . This reaction typically requires a strong base, such as sodium amide, to generate the acetylide anion, and is conducted under anhydrous conditions to prevent side reactions.
Industrial Production Methods: Industrial production of 2,2-dimethyl-3-hexyne often involves the use of elimination reactions of dihalides. For example, a double elimination reaction using vicinal or geminal dihalides can produce the desired alkyne . This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.
化学反应分析
Types of Reactions: 2,2-Dimethyl-3-hexyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Hydrogenation of 2,2-dimethyl-3-hexyne can yield alkenes or alkanes, with the choice of catalyst (e.g., palladium on carbon) determining the extent of reduction.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with acetylide anions attacking electrophilic centers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium amide in liquid ammonia for generating acetylide anions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of extended carbon chains with new carbon-carbon bonds.
科学研究应用
2,2-Dimethyl-3-hexyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through carbon-carbon bond formation.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
作用机制
The mechanism of action of 2,2-dimethyl-3-hexyne involves its reactivity as an alkyne. The carbon-carbon triple bond is highly reactive, allowing the compound to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in hydrogenation reactions, the alkyne interacts with the catalyst surface, facilitating the addition of hydrogen atoms to the triple bond .
相似化合物的比较
1-Hexyne: A straight-chain alkyne with a similar carbon-carbon triple bond but lacking the branched structure.
3-Hexyne: Another straight-chain alkyne with the triple bond located at the third carbon atom.
2,5-Dimethyl-3-hexyne-2,5-diol: A related compound with hydroxyl groups attached to the carbon atoms adjacent to the triple bond.
Uniqueness: 2,2-Dimethyl-3-hexyne is unique due to its branched structure, which imparts different physical and chemical properties compared to straight-chain alkynes. The presence of two methyl groups at the second carbon atom influences its reactivity and interactions with other molecules .
属性
CAS 编号 |
4911-60-8 |
|---|---|
分子式 |
C8H14 |
分子量 |
110.20 g/mol |
IUPAC 名称 |
2,2-dimethylhex-3-yne |
InChI |
InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h5H2,1-4H3 |
InChI 键 |
XYBFBXTUWDPXLK-UHFFFAOYSA-N |
规范 SMILES |
CCC#CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


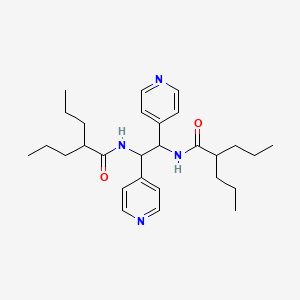
![2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13794973.png)
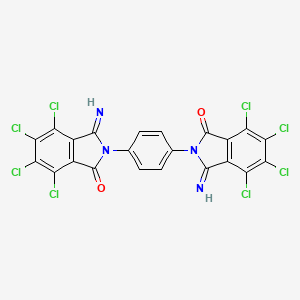
![3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene](/img/structure/B13794983.png)
![Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B13794987.png)
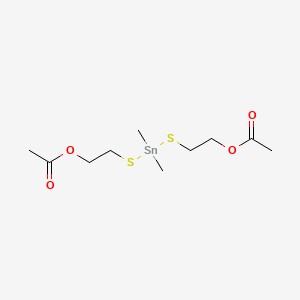
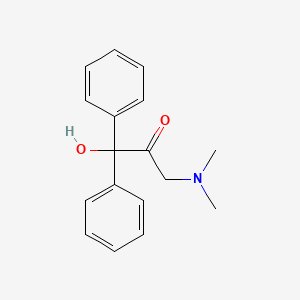
![Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13795028.png)
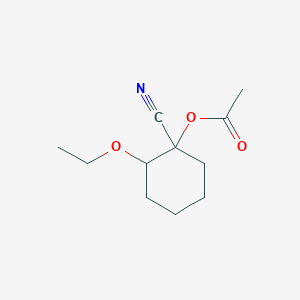
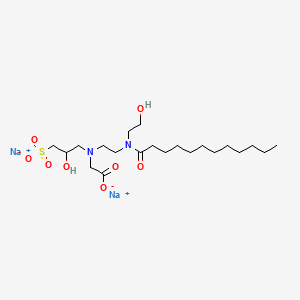
![2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B13795044.png)
